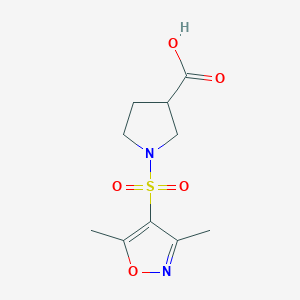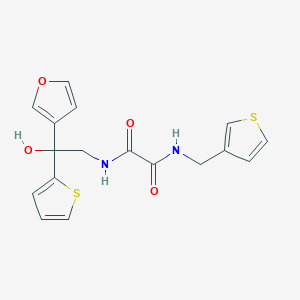![molecular formula C8H13F2N3O B2877502 [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-84-7](/img/structure/B2877502.png)
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine, also known as DFE-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. As a result, DFE-1 has been investigated for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mécanisme D'action
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine is a selective inhibitor of MAO-B, which is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine increases dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been shown to increase dopamine levels in the brain and protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have anti-inflammatory effects and may be effective in reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its specificity for MAO-B, which allows for targeted inhibition of dopamine degradation. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have low toxicity and good bioavailability. However, one limitation of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for research on [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine. One area of interest is the potential use of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in humans.
Méthodes De Synthèse
The synthesis of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine involves the reaction of 5-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is then treated with formaldehyde to yield [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine.
Applications De Recherche Scientifique
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been extensively studied for its potential use in the treatment of Parkinson's disease. In a study conducted on a mouse model of Parkinson's disease, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to increase dopamine levels in the brain and improve motor function. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to be effective in protecting dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3O/c1-13-7(4-14-5-8(9)10)6(2-11)3-12-13/h3,8H,2,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXHROKEODEXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)
![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)


![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)





![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)